5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. Key structural features include:
- 3-Ethoxypropyl substituent at position 5, contributing to lipophilicity and metabolic stability.
- 4,5-dihydro scaffold, which may influence conformational flexibility and biological interactions.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-13-5-12-25-21(14-8-10-15(26)11-9-14)18-19(23-24-20(18)22(25)28)16-6-3-4-7-17(16)27/h3-4,6-11,21,26-27H,2,5,12-13H2,1H3,(H,23,24) |
InChI Key |
VRGUUWFHBTZHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Substituent Effects on Solubility : The ethoxypropyl group in the target compound balances lipophilicity better than the hydroxypropyl group in , while the pyridinylmethyl group in introduces water solubility .
- Electron-Donating vs. Withdrawing Groups : The dual hydroxyphenyl groups in the target compound contrast with the electron-withdrawing chloro and methyl-benzoyl groups in , suggesting divergent biological activities (e.g., antioxidant vs. cytotoxic) .
Research Findings from Structural Analogs
Tautomerism and Stability
- : Hydroxypyrazoles exhibit tautomerism (enol-keto forms), stabilized by intramolecular hydrogen bonding . The target compound’s 2-hydroxyphenyl group may adopt similar tautomeric states, affecting reactivity and binding.
Crystallography and Structural Validation
- : SHELX software is widely used for small-molecule crystallography, ensuring accurate structural determination of pyrrolopyrazole derivatives .
Additional Considerations
- Pharmacokinetics : The ethoxy group in the target compound may reduce first-pass metabolism compared to hydroxypropyl analogs .
Preparation Methods
Reaction Conditions
The first step involves condensing methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-hydroxybenzaldehyde (2 ), and 3-ethoxypropylamine (3 ) under acidic conditions. Key parameters include:
Under these conditions, the intermediate 4 (1-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-9-hydroxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) is isolated in 72–78% yield after crystallization.
Substituent Compatibility
- Aldehyde Component : Electron-donating groups (e.g., 4-OH) require longer heating (2 hours) to offset reduced electrophilicity.
- Amine Component : Bulky alkyl chains (e.g., 3-ethoxypropyl) necessitate excess amine (1.1 eq.) to prevent side reactions.
Ring-Opening Recyclization with Hydrazine Hydrate
The second step transforms intermediate 4 into the target pyrazolone via hydrazine-mediated recyclization:
Reaction Optimization
Critical parameters identified through design of experiments (DoE):
Using these conditions, the target compound is obtained in 82–86% yield with >95% purity (HPLC).
Mechanistic Insights
The reaction proceeds via:
- Nucleophilic attack of hydrazine on the carbonyl group of 4 .
- Ring contraction and elimination of methanol to form the pyrazolone core.
- Tautomerization to stabilize the conjugated system.
¹H NMR analysis confirms regioselectivity:
- The 2-hydroxyphenyl protons resonate at δ 6.7–7.5 ppm (deshielded due to hydrogen bonding).
- The 4-hydroxyphenyl group shows a broad singlet at δ 9.8 ppm (phenolic -OH).
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
While no crystal structure of the target compound is reported, analogous 4,5-dihydropyrrolo[3,4-c]pyrazolones exhibit planar pyrazole rings and chair-like conformations in the dihydropyrrole moiety.
Scalability and Industrial Feasibility
Process Considerations
Q & A
Q. Advanced Challenges :
- Isomeric Contamination : Use chiral HPLC or X-ray crystallography (e.g., ) to resolve enantiomers .
- Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolyzed byproducts .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Advanced
Contradictions often arise from assay variability or impurities. Methodological solutions include:
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) .
Structural Confirmation : Compare activity of purified isomers (via chiral separation) to rule out enantiomer-specific effects .
Purity Thresholds : Correlate bioactivity with HPLC purity (e.g., IC₅₀ drops by 40% if purity <90%) .
Q. Example Workflow :
- Step 1 : Validate compound identity via single-crystal X-ray diffraction .
- Step 2 : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
What reaction mechanisms underpin key transformations in the synthesis of this compound?
Advanced
Mechanistic insights guide optimization:
Q. Kinetic Studies :
How can structure-activity relationship (SAR) studies improve bioactivity?
Advanced
SAR focuses on modifying substituents to enhance target binding:
Hydroxyphenyl Groups : Replace 4-hydroxyphenyl with 3,4-dihydroxy variants to test antioxidant activity .
Ethoxypropyl Chain : Shorten to ethoxymethyl to reduce steric hindrance .
Q. Methodology :
- Molecular Docking : Use 14-α-demethylase (PDB: 3LD6) to predict binding affinities .
- In Vitro Testing : Compare IC₅₀ of analogs in enzyme inhibition assays .
What strategies address low solubility in pharmacological assays?
Q. Advanced
- Salt Formation : Prepare hydrochloride salts via HCl gas exposure .
- Co-Solvents : Use PEG-400/water mixtures (up to 30% v/v) without cytotoxicity .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
How is the compound’s stability evaluated under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
